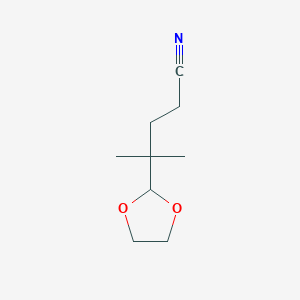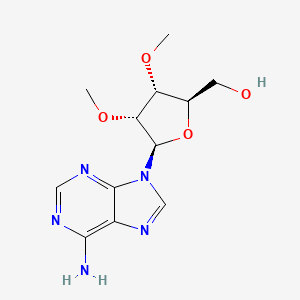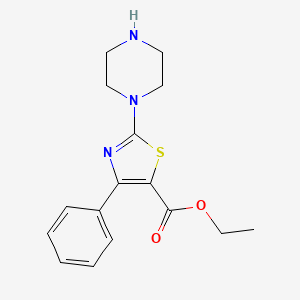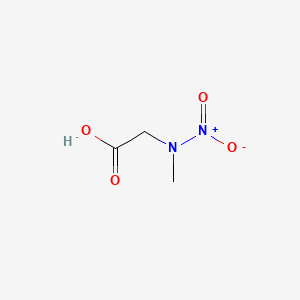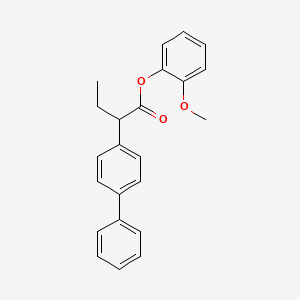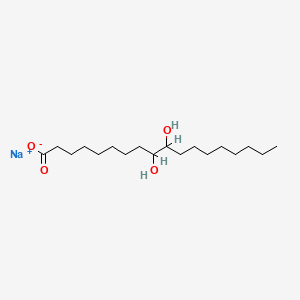
Sodium 9,10-dihydroxystearate
Overview
Description
Sodium 9,10-dihydroxystearate is a chemical compound with the molecular formula C18H36O4Na . It is the conjugate base of 9,10-dihydroxystearic acid, obtained by deprotonation of the carboxy group .
Synthesis Analysis
The synthesis of 9,10-dihydroxystearate involves the use of oleic acid as a raw material. The intermediate methyl 9,10-dihydroxystearate is used as a model substrate in the synthesis process . The stability of the intermediate methyl 9,10-epoxystearate and the vicinal diol was significantly improved under reaction conditions .Molecular Structure Analysis
The molecular structure of Sodium 9,10-dihydroxystearate is represented by the formula C18H36O4Na . The average mass is 338.461 Da .Chemical Reactions Analysis
The chemical reactions involving 9,10-dihydroxystearate are complex. One notable reaction is the oxidative cleavage of the vicinal diol as a stable intermediate, which shows promising results with an overall selectivity of 90% and a selectivity towards the cleavage carboxylic acids of 80% .Scientific Research Applications
Industrial and Commercial Applications
Sodium 9,10-dihydroxystearate, derived from hydroxyl fatty acids, is valued for its wide range of industrial applications. It has been developed from palm-based oils and is used in cosmetics, food, personal care, and pharmaceutical products. Its derivatives, such as DHSA-stearates and DHSA-estolides, are incorporated in commercial products like soaps, deodorants, and shampoos (Koay, Chuah, Zainal-Abidin, Ahmad, & Choong, 2011).
Chemical Analysis and Characterization
The chemical analysis and structural determination of Sodium 9,10-dihydroxystearate and its derivatives have been a focus in various studies. For instance, gas-liquid chromatography (GLC) and thin-layer chromatography (TLC) have been used to analyze and characterize diastereoisomeric polyhydroxystearates and their derivatives. These methods are crucial for understanding the properties and potential applications of these compounds (Wood, Bever, & Snyder, 1966).
Oxidation and Chemical Reaction Studies
The oxidation behavior and reaction studies of Sodium 9,10-dihydroxystearate have been explored in various contexts. For example, the oxidation of methyl 9,10-dihydroxystearate with hydrogen peroxide under pressure has been studied to understand its reaction products and yield, which is vital for industrial synthesis and applications (Kameoka, 1961).
Electrochemical and Pharmaceutical Research
Sodium 9,10-dihydroxystearate has been investigated in electrochemical studies, particularly in the context of sodium batteries. The compound's electrochemical performance and potential applications in energy storage have been a significant area of research (Guo, Zhang, Zhao, Pei, & Chen, 2015). Additionally, its derivatives have been studied for their potential in pharmaceutical applications, such as DNA interaction studies in the context of anticancer drugs (Guin, Das, Das, & Mandal, 2012).
Safety and Hazards
properties
IUPAC Name |
sodium;9,10-dihydroxyoctadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O4.Na/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h16-17,19-20H,2-15H2,1H3,(H,21,22);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCPAOZSBHJRKS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120-87-6 (Parent) | |
| Record name | Sodium 9,10-dihydroxystearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020731559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90942945 | |
| Record name | Sodium 9,10-dihydroxyoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 9,10-dihydroxystearate | |
CAS RN |
20731-55-9 | |
| Record name | Sodium 9,10-dihydroxystearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020731559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 9,10-dihydroxyoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 9,10-dihydroxystearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



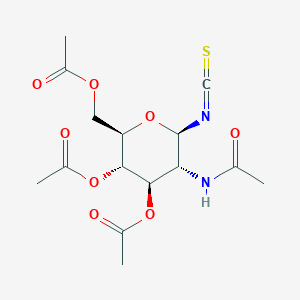
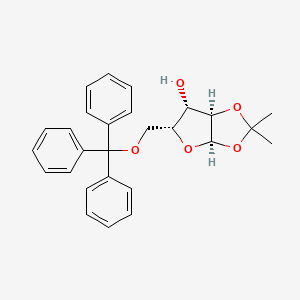
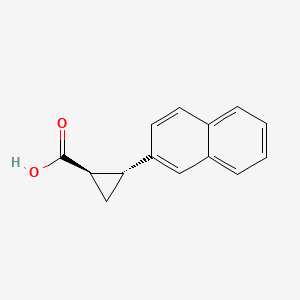
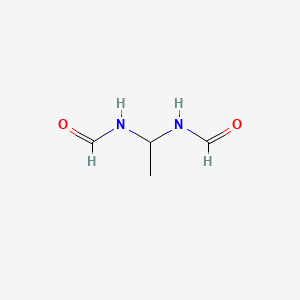

![tert-Butyl [2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl]carbamate](/img/structure/B3368211.png)
